REACTION_CXSMILES
|
[C:1]1([CH3:18])[CH:6]=[CH:5][C:4]([C:7](=O)[C:8]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=O)=[CH:3][CH:2]=1.[N:19]1[CH:24]=[CH:23][CH:22]=[C:21]([NH2:25])[C:20]=1[NH2:26]>CCO.CC(O)=O>[C:1]1([CH3:18])[CH:6]=[CH:5][C:4]([C:7]2[N:25]=[C:21]3[CH:22]=[CH:23][CH:24]=[N:19][C:20]3=[N:26][C:8]=2[C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)C)=O)C
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Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
N1=C(C(=CC=C1)N)N
|
Name
|
|
Quantity
|
1609 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
179 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to cool
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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DISSOLUTION
|
Details
|
The crude material was dissolved in DCM (500 ml)
|
Type
|
FILTRATION
|
Details
|
filtered through silica
|
Type
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CUSTOM
|
Details
|
to remove baseline impurities
|
Type
|
WASH
|
Details
|
The silica was washed with EtOAc (2 L)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate layers were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
CUSTOM
|
Details
|
The material was triturated in 1:1 TBME/heptane (300 ml)
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
WASH
|
Details
|
washed with 1:1 TBME/heptane (200 ml)
|
Type
|
CUSTOM
|
Details
|
before drying at RT over 2 days
|
Duration
|
2 d
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=1N=C2C(=NC1C1=CC=C(C=C1)C)N=CC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |